N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that features a complex structure combining a brominated phenol and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Bromination of Phenol: The starting material, 4-hydroxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxyphenyl.
Formation of Ethyl Linker: The brominated phenol is then reacted with ethylene oxide or a similar ethylating agent to introduce the ethyl linker.
Indole Derivative Formation: Separately, the indole moiety is prepared through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the brominated phenol derivative with the indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the oxoacetamide can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The indole moiety is known for its biological activity, and the compound can be used to investigate cellular pathways and protein interactions.
Medicine
Medically, this compound is of interest due to its potential therapeutic properties. The indole structure is a common motif in many pharmaceuticals, and the compound may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The brominated phenol group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Receptors: The compound may interact with serotonin receptors, given the indole structure’s similarity to serotonin.
Enzymes: It may inhibit enzymes involved in oxidative stress pathways, providing potential antioxidant benefits.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- N-[2-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- N-[2-(3-iodo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
129369-41-1 |
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Molecular Formula |
C18H15BrN2O3 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-14-9-11(5-6-16(14)22)7-8-20-18(24)17(23)13-10-21-15-4-2-1-3-12(13)15/h1-6,9-10,21-22H,7-8H2,(H,20,24) |
InChI Key |
PLHPHTZTHRMJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCCC3=CC(=C(C=C3)O)Br |
Origin of Product |
United States |
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